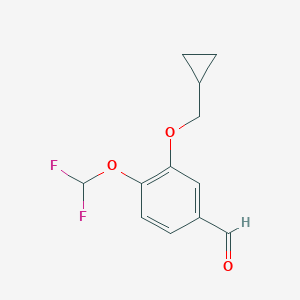

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O3/c13-12(14)17-10-4-3-9(6-15)5-11(10)16-7-8-1-2-8/h3-6,8,12H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVVCELVGCPYGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597012 | |

| Record name | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151103-09-2 | |

| Record name | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151103-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, a key intermediate in the manufacturing of various pharmaceutical compounds. The document outlines the primary synthesis pathway, including a comprehensive experimental protocol and quantitative data. An alternative synthetic route is also discussed.

Core Synthesis Pathway

The most direct reported synthesis of this compound involves the Williamson ether synthesis. This method utilizes the reaction of 4-(difluoromethoxy)-3-hydroxybenzaldehyde with bromomethylcyclopropane in the presence of a base.

Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of 4-(difluoromethoxy)-3-(cyclopropylmethoxy)benzaldehyde[1]:

Materials:

-

4-(difluoromethoxy)-3-hydroxybenzaldehyde (55 g)

-

Potassium carbonate (K₂CO₃) (42.42 g, 1.05 eq.)

-

Potassium iodide (KI) (4.86 g, 0.1 eq.)

-

Bromomethylcyclopropane (42.65 g, 1.08 eq.)

-

Dimethyl sulfoxide (DMSO) (330 mL total)

-

Toluene (375 mL)

-

Deionized water

Procedure:

-

To a suitable reactor, add 4-(difluoromethoxy)-3-hydroxybenzaldehyde (55 g), potassium carbonate (42.42 g), potassium iodide (4.86 g), and 220 mL of dimethyl sulfoxide (DMSO).

-

Heat the mixture to 70 °C with stirring and maintain this temperature for 1 hour.

-

In a separate vessel, prepare a solution of bromomethylcyclopropane (42.65 g) in 110 mL of DMSO.

-

Slowly add the bromomethylcyclopropane solution dropwise to the heated reaction mixture over a period of 1 hour.

-

After the addition is complete, continue to heat the reaction mixture at 70 °C for an additional 3 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with 375 mL of toluene and filter to remove any unreacted potassium carbonate.

-

Cool the filtrate to 0-5 °C and add 375 mL of deionized water.

-

Separate the organic and aqueous phases.

-

Wash the organic phase twice with 55 mL of deionized water.

-

Remove the solvent from the organic phase by distillation under reduced pressure to yield the final product.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-(difluoromethoxy)-3-hydroxybenzaldehyde | [1] |

| Reagents | Bromomethylcyclopropane, K₂CO₃, KI, DMSO | [1] |

| Reaction Temperature | 70 °C | [1] |

| Reaction Time | 4 hours (1 hour pre-heating, 3 hours post-addition) | [1] |

| Product Yield | 70 g (99%) | [1] |

| Product Appearance | Viscous pale yellow liquid | [1] |

Synthesis Pathway Diagram

Caption: Williamson Ether Synthesis of the target compound.

Alternative Synthesis Pathway

An alternative route to this compound involves a multi-step process starting from a 3-halogeno-4-hydroxybenzaldehyde[2]. This pathway first introduces the cyclopropylmethoxy group, followed by the difluoromethoxy group.

-

Cyclopropylmethylation: 3-Halogeno-4-hydroxybenzaldehyde reacts with cyclopropylmethanol in the presence of a base (e.g., potassium hydride or sodium hydride) and a solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide) to produce 3-cyclopropylmethoxy-4-hydroxybenzaldehyde[2].

-

Difluoromethoxylation: The resulting intermediate then undergoes a reaction with a difluoromethylating agent, such as sodium chlorodifluoroacetate, in the presence of a base to yield the final product, this compound[2].

This alternative pathway offers flexibility in the choice of starting materials and reagents but involves an additional synthetic step compared to the primary pathway described.

Precursor Synthesis

The key starting material for the primary pathway, 4-(difluoromethoxy)-3-hydroxybenzaldehyde, can be synthesized from 3,4-dihydroxybenzaldehyde. This is achieved through a selective difluoromethoxylation of the hydroxyl group at the 4-position using a reagent like sodium chlorodifluoroacetate in the presence of a base such as sodium carbonate[3].

Logical Workflow of Synthesis Strategies

Caption: Overview of synthetic strategies.

References

- 1. 4-(DIFLUOROMETHOXY)-3-(CYCLOPROPYLMETHOXY)-BENZALDEHYDE | 151103-09-2 [chemicalbook.com]

- 2. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]

- 3. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde chemical properties

An In-depth Technical Guide to 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for this compound, a key intermediate in the synthesis of pharmaceutical compounds such as Roflumilast[1][2]. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a substituted benzaldehyde derivative. Its core structure consists of a benzene ring functionalized with an aldehyde group, a cyclopropylmethoxy group, and a difluoromethoxy group.

General and Computed Properties

The following tables summarize the key identifiers and computed chemical properties for this compound.

| Identifier | Value | Reference |

| Chemical Name | This compound | [3][4] |

| CAS Number | 151103-09-2 | [3][4][5][6] |

| Molecular Formula | C₁₂H₁₂F₂O₃ | [3][4][7] |

| Molecular Weight | 242.22 g/mol | [3][4][6][7][8][9] |

| Physical Form | Viscous pale yellow liquid | [3] |

| Purity | Commercially available in grades up to 99.9% | [3] |

| Computed Property | Value | Reference |

| Exact Mass | 242.07545056 u | [4][9] |

| InChIKey | AHVVCELVGCPYGI-UHFFFAOYSA-N | [4][7] |

| SMILES | C1CC1COc2cc(ccc2OC(F)F)C=O | [7] |

| Topological Polar Surface Area | 35.5 Ų | [9] |

| Rotatable Bond Count | 6 | [9] |

| Stereochemistry | Achiral | [7] |

Spectroscopic Data

While specific spectral data is not publicly available in detail, various analytical techniques are used to confirm the structure and purity of the compound. These include ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry[8]. Researchers should perform their own analytical characterization to verify the identity and purity of the material.

Synthesis Protocols

This compound can be synthesized through several routes. The most common methods start from substituted hydroxybenzaldehydes.

Method 1: Williamson Ether Synthesis

This protocol involves the reaction of 4-(difluoromethoxy)-3-hydroxybenzaldehyde with bromomethylcyclopropane[3].

Materials:

-

4-(Difluoromethoxy)-3-hydroxybenzaldehyde (55 g)

-

Potassium carbonate (K₂CO₃, 42.42 g)

-

Potassium iodide (KI, 4.86 g)

-

Bromomethylcyclopropane (42.65 g)

-

Dimethyl sulfoxide (DMSO, 330 mL total)

-

Toluene (375 mL)

-

Deionized water

Procedure:

-

To a suitable reactor, add 4-(difluoromethoxy)-3-hydroxybenzaldehyde (55 g), K₂CO₃ (42.42 g), KI (4.86 g), and 220 mL of DMSO.

-

Heat the mixture to 70 °C with stirring for 1 hour.

-

In a separate vessel, prepare a solution of bromomethylcyclopropane (42.65 g) in 110 mL of DMSO.

-

Slowly add the bromomethylcyclopropane solution dropwise to the heated reaction mixture over a period of 1 hour.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Dilute the reaction mixture with toluene (375 mL) and filter to remove inorganic salts.

-

Cool the filtrate to 0-5 °C and wash with deionized water (375 mL). Separate the organic and aqueous phases.

-

Wash the organic phase twice more with deionized water (55 mL each).

-

Remove the solvent (toluene) from the organic phase by distillation under reduced pressure.

-

The final product is obtained as a viscous pale yellow liquid (70 g, 99% yield)[3].

Method 2: Two-Step Synthesis from Halogenated Precursors

A patented method describes a pathway starting from a 3-halogeno-4-hydroxybenzaldehyde[1].

-

Step 1: 3-halogeno-4-hydroxybenzaldehyde is reacted with cyclopropylmethanol in the presence of a base to form 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde.

-

Step 2: This intermediate is then reacted with a chlorodifluoroacetic acid derivative (such as sodium chlorodifluoroacetate) in the presence of a base to yield the final product, this compound[1]. This product can be further oxidized to form the corresponding benzoic acid, another key intermediate for Roflumilast[1].

Analytical Workflow

To ensure the quality and confirm the identity of the synthesized compound, a standard analytical workflow should be followed.

Safety Information

There is conflicting safety information available from different suppliers.

-

One source classifies the compound with GHS pictogram "Warning" and the hazard statement H302: Harmful if swallowed[9].

-

Another source classifies it as "Danger" with hazard statements H310 (Fatal in contact with skin), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation)[10].

Given this discrepancy, users should handle this compound with extreme caution. It is imperative to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier before handling this chemical.

Applications in Research and Development

The primary application of this compound is as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). Its most notable role is as a key intermediate in the multi-step synthesis of Roflumilast, a selective inhibitor of phosphodiesterase-4 (PDE4) used in the treatment of chronic obstructive pulmonary disease (COPD)[1][2]. The aldehyde functional group allows for further chemical transformations, such as oxidation to a carboxylic acid or reductive amination, to build more complex molecular architectures.

References

- 1. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]

- 2. cphi-online.com [cphi-online.com]

- 3. 4-(DIFLUOROMETHOXY)-3-(CYCLOPROPYLMETHOXY)-BENZALDEHYDE | 151103-09-2 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. 4-(DIFLUOROMETHOXY)-3-(CYCLOPROPYLMETHOXY)-BENZALDEHYDE(151103-09-2) 1H NMR spectrum [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. 3-(Cyclopropyloxy)-4-(difluoromethoxy)benzaldehyde AldrichCPR 362718-98-7 [sigmaaldrich.com]

Spectroscopic and Synthetic Profile of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, a key intermediate in the synthesis of pharmaceutical compounds. This document outlines the known physicochemical properties, provides detailed experimental protocols for spectroscopic analysis, and presents a logical workflow for its synthesis and characterization.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value |

| CAS Number | 151103-09-2 |

| Molecular Formula | C₁₂H₁₂F₂O₃ |

| Molecular Weight | 242.22 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 331.3±37.0 °C (Predicted) |

| Density | 1.277±0.06 g/cm³ (Predicted) |

| InChI | InChI=1S/C12H12F2O3/c13-12(14)17-10-4-3-9(6-15)5-11(10)16-7-8-1-2-8/h3-6,8,12H,1-2,7H2 |

| SMILES | O=Cc1cc(OCC2CC2)c(OC(F)F)cc1 |

Spectroscopic Data

While detailed experimental spectra for this compound are not publicly available, the following tables outline the expected spectroscopic characteristics based on the analysis of structurally similar compounds. The subsequent section details the general protocols for acquiring such data.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde (-CHO) |

| ~7.4-7.6 | m | 3H | Aromatic protons (Ar-H) |

| ~6.7 (t, J=74Hz) | t | 1H | Difluoromethoxy (-OCHF₂) |

| ~3.9 | d | 2H | Methylene (-OCH₂-) |

| ~1.2 | m | 1H | Cyclopropyl methine (-CH-) |

| ~0.6 | m | 2H | Cyclopropyl methylene (-CH₂-) |

| ~0.3 | m | 2H | Cyclopropyl methylene (-CH₂-) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~191 | Aldehyde Carbonyl (C=O) |

| ~150-155 | Aromatic Carbon (C-O) |

| ~130-135 | Aromatic Carbon (C-CHO) |

| ~115-125 | Aromatic Carbons (C-H) |

| ~115 (t) | Difluoromethoxy Carbon (-OCHF₂) |

| ~75 | Methylene Carbon (-OCH₂-) |

| ~10 | Cyclopropyl Methine Carbon (-CH-) |

| ~3 | Cyclopropyl Methylene Carbons (-CH₂-) |

Mass Spectrometry (MS)

| m/z Value | Assignment |

| 242.08 | [M]⁺ (Molecular Ion) |

| 241.07 | [M-H]⁺ |

| 191.07 | [M-OCHF₂]⁺ |

| 187.08 | [M-C₃H₅O]⁺ |

| 165.05 | [M-C₃H₅-OCHF₂]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3100 | Aromatic C-H Stretch |

| ~2900-3000 | Aliphatic C-H Stretch |

| ~2820, ~2720 | Aldehyde C-H Stretch (Fermi doublet) |

| ~1690-1710 | Aldehyde C=O Stretch |

| ~1580-1600 | Aromatic C=C Stretch |

| ~1200-1300 | Ar-O Stretch |

| ~1000-1150 | C-F Stretch |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[1]

-

¹H NMR Acquisition :

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[2]

-

-

¹³C NMR Acquisition :

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation : Utilize a mass spectrometer, such as a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.[3]

-

LC-MS Analysis :

-

Inject a small volume (e.g., 1-5 µL) of the sample solution.

-

Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound from a C18 column.

-

Acquire mass spectra in positive ion mode over a mass range of m/z 50-500.

-

The high-resolution mass spectrum can be obtained to confirm the elemental composition.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

As the compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two KBr or NaCl plates.[4]

-

Alternatively, for a solid sample or to obtain a spectrum from a solution, dissolve a small amount of the compound in a volatile solvent (e.g., methylene chloride or acetone).[5]

-

Apply a drop of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[5]

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.[6]

-

Data Acquisition :

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty instrument or the pure solvent.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Synthesis and Analysis Workflow

The following diagrams illustrate the synthetic pathway for this compound and the subsequent spectroscopic analysis workflow.

Caption: Synthesis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. rsc.org [rsc.org]

- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. webassign.net [webassign.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Structural Elucidation of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, a key intermediate in the synthesis of the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast. Due to the limited availability of public experimental spectral data, this guide combines information on its synthesis and physical properties with a predictive analysis of its spectroscopic characteristics. This includes predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, supported by data from analogous structures. Detailed experimental protocols for its synthesis are provided, along with visualizations of the synthetic pathway and predicted fragmentation patterns. The biological context of this compound is also discussed in relation to the PDE4 signaling pathway.

Introduction

This compound is a synthetic organic compound with the molecular formula C₁₂H₁₂F₂O₃ and a molecular weight of 242.22 g/mol . Its primary significance lies in its role as a crucial building block in the synthesis of Roflumilast, a selective inhibitor of phosphodiesterase-4 (PDE4) used in the treatment of chronic obstructive pulmonary disease (COPD). The structural features of this benzaldehyde derivative, namely the cyclopropylmethoxy and difluoromethoxy groups, are key to the pharmacological profile of the final active pharmaceutical ingredient. A thorough understanding of its structure and properties is therefore essential for process development, quality control, and the synthesis of related compounds in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂F₂O₃ | |

| Molecular Weight | 242.22 g/mol | |

| Appearance | Viscous pale yellow liquid | |

| SMILES | C1CC1COc2cc(ccc2OC(F)F)C=O | |

| InChI | InChI=1S/C12H12F2O3/c13-12(14)17-10-4-3-9(6-15)5-11(10)16-7-8-1-2-8/h3-6,8,12H,1-2,7H2 | |

| InChIKey | AHVVCELVGCPYGI-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves a Williamson ether synthesis. A common route starts from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethylcyclopropane.

Synthetic Pathway

Experimental Protocol

The following is a representative experimental protocol adapted from the literature.

Materials:

-

4-(Difluoromethoxy)-3-hydroxybenzaldehyde (55 g)

-

Potassium carbonate (K₂CO₃) (42.42 g)

-

Potassium iodide (KI) (4.86 g)

-

Dimethyl sulfoxide (DMSO) (330 mL)

-

Bromomethylcyclopropane (42.65 g)

-

Toluene (375 mL)

-

Deionized water

Procedure:

-

To a reaction vessel, add 4-(difluoromethoxy)-3-hydroxybenzaldehyde, potassium carbonate, potassium iodide, and 220 mL of dimethyl sulfoxide.

-

Heat the mixture to 70°C with stirring and maintain for 1 hour.

-

In a separate vessel, dissolve bromomethylcyclopropane in 110 mL of dimethyl sulfoxide.

-

Slowly add the bromomethylcyclopropane solution dropwise to the heated reaction mixture over a period of 1 hour.

-

After the addition is complete, continue stirring at 70°C until the reaction is complete (monitoring by TLC or HPLC is recommended).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with 375 mL of toluene and filter to remove inorganic salts.

-

Cool the filtrate to 0-5°C and wash with 375 mL of deionized water.

-

Separate the organic phase and wash it twice more with 55 mL of deionized water.

-

Remove the solvent from the organic phase by distillation under reduced pressure to yield the product as a viscous pale yellow liquid.

Structural Elucidation

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the aldehyde proton, and the protons of the cyclopropylmethoxy and difluoromethoxy groups.

Predicted Chemical Shifts and Multiplicities:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) |

| Aromatic (H-2, H-6) | 7.4 - 7.6 | Multiplet (m) |

| Aromatic (H-5) | 7.1 - 7.3 | Doublet (d) |

| Difluoromethoxy (-OCHF₂) | 6.5 - 6.8 | Triplet (t) |

| Methylene (-OCH₂-) | 3.9 - 4.1 | Doublet (d) |

| Cyclopropyl methine (-CH-) | 1.2 - 1.4 | Multiplet (m) |

| Cyclopropyl methylene (-CH₂-) | 0.6 - 0.8 | Multiplet (m) |

| Cyclopropyl methylene (-CH₂-) | 0.3 - 0.5 | Multiplet (m) |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would display signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ether linkages and the cyclopropyl ring.

Predicted Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 192 |

| Aromatic (C-4, C-O) | 150 - 155 |

| Aromatic (C-3, C-O) | 148 - 152 |

| Aromatic (C-1) | 130 - 132 |

| Aromatic (C-6) | 125 - 128 |

| Aromatic (C-2) | 112 - 115 |

| Aromatic (C-5) | 110 - 113 |

| Difluoromethoxy (-OCHF₂) | 114 - 118 (triplet due to C-F coupling) |

| Methylene (-OCH₂-) | 73 - 76 |

| Cyclopropyl methine (-CH-) | 10 - 13 |

| Cyclopropyl methylene (-CH₂-) | 3 - 5 |

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum would show characteristic absorption bands for the aldehyde, ether, and aromatic functionalities.

Predicted Absorption Frequencies:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 |

| C=O stretch (aldehyde) | 1690 - 1715 |

| C=C stretch (aromatic) | 1580 - 1600 and 1450 - 1500 |

| C-O stretch (aryl ethers) | 1200 - 1275 |

| C-F stretch | 1000 - 1100 |

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 242. The fragmentation pattern would likely involve the loss of the aldehyde group, the cyclopropylmethyl group, and potentially rearrangements.

Predicted Fragmentation Pathway:

Biological Context and Signaling Pathways

As a key intermediate for Roflumilast, this compound is intrinsically linked to the phosphodiesterase-4 (PDE4) signaling pathway. Roflumilast exerts its anti-inflammatory effects by inhibiting PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators implicated in COPD.

While this benzaldehyde derivative is not the final active molecule, its structural components are essential for the ultimate interaction of Roflumilast with the PDE4 enzyme. The difluoromethoxy group, for instance, is known to enhance metabolic stability and potency in drug candidates.

Some benzaldehyde derivatives have been shown to possess inherent biological activities, including anti-inflammatory effects through the modulation of signaling pathways such as NF-κB and Sonic hedgehog (Shh). However, specific studies on the direct biological activity of this compound are not widely reported, with its primary role being a synthetic precursor.

PDE4 Signaling Pathway

Conclusion

An In-depth Technical Guide to Roflumilast Intermediate A: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, is a key therapeutic agent in the management of severe chronic obstructive pulmonary disease (COPD). The synthesis of this complex molecule relies on the precise construction of its core structure, a process in which intermediates play a pivotal role. This technical guide focuses on Roflumilast Intermediate A , chemically known as 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid , a critical building block in the manufacturing of Roflumilast.[1] This document provides a comprehensive overview of its physical and chemical properties, detailed synthesis protocols, and its interaction with biological signaling pathways.

Chemical Identity and Physical Properties

Roflumilast Intermediate A is a substituted benzoic acid derivative with the CAS Registry Number 162401-62-9 .[2] Its structure features a benzoic acid core with cyclopropylmethoxy and difluoromethoxy substituents, which are crucial for the pharmacological activity of the final Roflumilast molecule.[1]

A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Name | 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | [3] |

| CAS Number | 162401-62-9 | [2] |

| Molecular Formula | C₁₂H₁₂F₂O₄ | [2] |

| Molecular Weight | 258.22 g/mol | [2][3] |

| Melting Point | 118-120 °C | [4] |

| Boiling Point | 356.4 ± 37.0 °C (Predicted) | [4] |

| Density | 1.355 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |

| pKa | 3.87 ± 0.10 (Predicted) | |

| Appearance | White to Off-White Solid | |

| InChIKey | IGFDIFLMMLWKKY-UHFFFAOYSA-N | [2][3] |

| SMILES | C1CC1COC2=C(C=C(C=C2)C(=O)O)OC(F)F | [3] |

Synthesis Protocols

Several synthetic routes for 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid have been reported, primarily in patent literature. These methods often start from readily available precursors and involve a series of chemical transformations. Below are detailed experimental protocols adapted from these sources.

Synthesis from 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde

This method involves the oxidation of the corresponding benzaldehyde derivative.

Experimental Protocol:

-

Dissolve 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde (12 g, 50 mmol) and sulfamic acid (7.3 g, 75 mmol) in glacial acetic acid (50 ml).[4][5]

-

To this solution, add a solution of sodium chlorite (8.2 g, 75 mmol) in water (15 ml).[4][5]

-

Stir the reaction mixture at room temperature for 1 hour.[4][5]

-

After the reaction is complete, add water (300 ml) to precipitate the solid product.[4][5]

-

Filter the solid and dry it at 40°C under vacuum to yield 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (12 g, 48 mmol, 97% yield).[4]

Multi-step Synthesis from 3,4-dihydroxybenzaldehyde

This synthetic pathway involves protection, etherification, deprotection, and oxidation steps.

Experimental Protocol:

-

Protection and Etherification: Start with 3,4-dihydroxybenzaldehyde and protect the 4-position hydroxyl group using a suitable protecting group (e.g., benzyl). Then, etherify the 3-position hydroxyl group with a halogenated methyl cyclopropane.

-

Deprotection: Remove the protecting group from the 4-position hydroxyl to yield 4-hydroxy-3-cyclopropylmethoxybenzaldehyde.

-

Difluoromethylation: Etherify the 4-hydroxy group using a difluoromethane source (e.g., difluorochloromethane) to obtain 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde.[6]

-

Oxidation: Oxidize the aldehyde to the carboxylic acid as described in Protocol 2.1. The overall yield for this five-step process is reported to be up to 58.4%.[6]

Synthesis from 3-fluoro-4-hydroxybenzaldehyde

This route utilizes a nucleophilic substitution reaction followed by oxidation.

Experimental Protocol:

-

Etherification: React 3-fluoro-4-hydroxybenzaldehyde with sodium chlorodifluoroacetate in a suitable solvent like DMF or NMP in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) at 90-100°C to obtain 4-difluoromethoxy-3-fluorobenzaldehyde.[7]

-

Alkoxylation: Treat the resulting 3-fluoro-4-difluoromethoxybenzaldehyde with cyclopropylmethanol in the presence of a base to induce an electrophilic substitution of the fluorine atom, yielding 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde.[7]

-

Oxidation: Oxidize the aldehyde to the final product, 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, using an oxidizing agent such as sodium chlorite.[7]

Analytical Characterization Protocols

Accurate characterization of Roflumilast Intermediate A is crucial for quality control in drug manufacturing. The following are generalized experimental protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy - Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

-

Data Analysis: Integrate the signals and determine the chemical shifts (ppm) and coupling constants (Hz) to assign the protons to the molecular structure.

¹³C NMR Spectroscopy - Experimental Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 100 MHz).

-

Data Acquisition: Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum.

-

Data Analysis: Identify the chemical shifts of the carbon signals and assign them to the respective carbon atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and the C-O stretches of the ether and carboxylic acid groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum, typically in positive or negative ion mode.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Biological Activity and Signaling Pathways

Recent studies have revealed that 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is not merely an inert intermediate but possesses biological activity. It has been shown to attenuate transforming growth factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT) in A549 cells and bleomycin-induced pulmonary fibrosis in rats.[4][5] The mechanism of this action involves the reduction of Smad2/3 phosphorylation.[4][5]

TGF-β1/Smad Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in diseases such as cancer and fibrosis.

Caption: TGF-β1/Smad signaling pathway and the inhibitory effect of Roflumilast Intermediate A.

Epithelial-Mesenchymal Transition (EMT) Workflow

Epithelial-mesenchymal transition is a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This process is critical in development, wound healing, and disease progression.

References

- 1. CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]

- 7. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, a key intermediate in the synthesis of pharmacologically active compounds. This document details its chemical properties, synthesis protocols, analytical data, and its role in the development of targeted therapeutics.

Chemical Identity and Properties

This compound is an aromatic aldehyde that serves as a crucial building block in organic synthesis. Its molecular structure incorporates a cyclopropylmethoxy group and a difluoromethoxy group, which are important for modulating the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties [1][2][3][4]

| Property | Value |

| Molecular Formula | C₁₂H₁₂F₂O₃ |

| Molecular Weight | 242.22 g/mol [1][2][3] |

| CAS Number | 151103-09-2[2][3][4] |

| Appearance | Viscous pale yellow liquid |

| Purity | Typically ≥98% (GC) |

| IUPAC Name | This compound |

| InChI Key | AHVVCELVGCPYGI-UHFFFAOYSA-N[1] |

| SMILES | C1CC1COc2cc(ccc2OC(F)F)C=O[1] |

| Storage Temperature | 2-8°C, under an inert atmosphere |

Synthesis Protocols

The synthesis of this compound is a multi-step process. Below are representative experimental protocols for its preparation.

Synthesis from 4-(Difluoromethoxy)-3-hydroxybenzaldehyde

A common route involves the Williamson ether synthesis to introduce the cyclopropylmethoxy group.

Experimental Protocol:

-

To a reactor, add 4-(difluoromethoxy)-3-hydroxybenzaldehyde (55 g), potassium carbonate (K₂CO₃, 42.42 g, 1.05 eq.), and potassium iodide (KI, 4.86 g, 0.1 eq.) in dimethyl sulfoxide (DMSO, 220 mL).

-

Heat the mixture to 70°C with stirring for 1 hour.

-

Slowly add a pre-prepared mixture of bromomethylcyclopropane (42.65 g, 1.08 eq.) in DMSO (110 mL) dropwise over 1 hour.

-

Upon reaction completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with toluene (375 mL) and filter to remove inorganic salts.

-

Cool the filtrate to 0-5°C and wash with deionized water (375 mL).

-

Separate the organic phase and wash twice with deionized water (55 mL each).

-

Remove the solvent by distillation under reduced pressure to yield the product as a viscous pale yellow liquid (70 g, 99% yield).

Caption: Synthesis workflow for this compound.

Application in Drug Development

This compound is a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. Roflumilast is used in the treatment of chronic obstructive pulmonary disease (COPD).

The synthesis of Roflumilast from this intermediate involves two main steps: oxidation of the aldehyde to a carboxylic acid, followed by amidation.

Table 2: Synthesis of Roflumilast from the Intermediate

| Step | Reaction | Reagents |

| 1. Oxidation | This compound → 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | Sodium chlorite, sulfamic acid |

| 2. Amidation | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid → Roflumilast | Thionyl chloride, 4-amino-3,5-dichloropyridine |

Biological Context: PDE4 Signaling Pathway

Roflumilast, the final product synthesized from the title compound, exerts its therapeutic effect by inhibiting the phosphodiesterase 4 (PDE4) enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in inflammatory cells.

By inhibiting PDE4, Roflumilast increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, ultimately resulting in a reduction of the inflammatory response.

Caption: Simplified PDE4 signaling pathway and the inhibitory action of Roflumilast.

Analytical Data

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Table 3: Spectroscopic Data Summary

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aldehydic proton, aromatic protons, difluoromethoxy proton, and cyclopropylmethoxy protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and carbons of the ether groups. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde, C-O-C stretching of the ethers, and C-H bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Note: Specific spectral data can be found in various chemical databases and literature sources.[5]

Health and Safety Information

This compound should be handled with appropriate safety precautions in a laboratory or industrial setting.

Table 4: GHS Hazard Information [6]

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| GHS07 (Exclamation mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Precautionary Measures: [6]

-

Handling: Avoid contact with skin and eyes. Do not breathe fumes. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from sources of ignition.

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move person into fresh air.

-

Ingestion: Consult a physician.

-

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS).

References

An In-Depth Technical Guide to 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde: Safety, Handling, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, a key intermediate in the synthesis of pharmaceutical compounds, notably Roflumilast.[1][2] This document outlines the essential safety protocols, handling procedures, physicochemical properties, and detailed experimental methodologies relevant to its synthesis.

Safety and Hazard Information

Signal Word: Warning[3]

GHS Hazard Classification: [3]

-

Skin irritation (Category 2)

-

Eye irritation (Category 2A)

-

Specific target organ toxicity - single exposure (Category 3), Respiratory system

Hazard Statements: [3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H302: Harmful if swallowed.[4]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below for detailed safety guidance.[3][4]

| Category | Precautionary Statement Code | Description |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a poison center or doctor if you feel unwell. | |

| P330 | Rinse mouth. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information:

-

Routes of Exposure: Inhalation, eye contact, skin contact, ingestion.[3]

-

Symptoms: Skin contact may lead to inflammation, itching, scaling, reddening, or blistering. Eye contact can cause redness, pain, or severe damage. Inhalation may result in irritation of the lungs and respiratory system. Overexposure could lead to serious illness.[3]

-

Acute Toxicity: No specific data available.[3]

-

Ecotoxicity: No data available.[3]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Seek immediate medical attention.[3]

-

Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek medical attention.

Handling and Storage

Precautions for Safe Handling:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Wash hands thoroughly after handling.[3]

-

Use only in a well-ventilated area.[3]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3]

-

Keep away from ignition sources.[3]

-

Minimize dust generation and accumulation.[3]

Conditions for Safe Storage:

-

Store in a tightly closed container.[3]

-

Keep in a cool, dry, and well-ventilated area.[3]

-

Store away from incompatible substances.[3]

-

For long-term storage, a temperature of 2-8°C is recommended.[3]

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂F₂O₃ | [5] |

| Molecular Weight | 242.22 g/mol | [5] |

| CAS Number | 151103-09-2 | [5] |

| Appearance | Viscous pale yellow liquid or solid | [5] |

| Purity | 95% - 99%+ (HPLC) | [5][6] |

| XLogP3 | 3 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

| Rotatable Bond Count | 6 | [4] |

| Topological Polar Surface Area | 35.5 Ų | [4] |

| Heavy Atom Count | 17 | [4] |

| Solubility | No data available | [3] |

| Boiling Point | No data available | [3] |

| Melting Point | No data available | [3] |

| Flash Point | No data available | [3] |

| Refractive Index | 1.52 | [3] |

| Relative Density | 1.3 g/cm³ | [3] |

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure for the synthesis of the title compound from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethylcyclopropane.[5]

Materials:

-

4-(difluoromethoxy)-3-hydroxybenzaldehyde (55 g)

-

Potassium carbonate (K₂CO₃) (42.42 g, 1.05 eq.)

-

Potassium iodide (KI) (4.86 g, 0.1 eq.)

-

Dimethyl sulfoxide (DMSO) (220 mL + 110 mL)

-

Bromomethylcyclopropane (42.65 g, 1.08 eq.)

-

Toluene (375 mL)

-

Deionized water (375 mL + 55 mL)

Procedure:

-

To a reaction vessel, add 4-(difluoromethoxy)-3-hydroxybenzaldehyde (55 g), potassium carbonate (42.42 g), potassium iodide (4.86 g), and dimethyl sulfoxide (220 mL).[5]

-

Heat the mixture to 70°C and stir for 1 hour.[5]

-

In a separate vessel, prepare a solution of bromomethylcyclopropane (42.65 g) in dimethyl sulfoxide (110 mL).[5]

-

Slowly add the bromomethylcyclopropane solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 70°C.[5]

-

After the addition is complete, continue to stir the reaction mixture at 70°C for an additional 3 hours.[5]

-

Cool the reaction mixture to room temperature.[5]

-

Dilute the mixture with toluene (375 mL) and filter to remove any unreacted potassium carbonate.[5]

-

Cool the filtrate to 0-5°C and add deionized water (375 mL).[5]

-

Separate the organic and aqueous phases.[5]

-

Wash the organic phase twice with deionized water (55 mL each).[5]

-

Remove the solvent (toluene) from the organic phase by distillation under reduced pressure to yield the final product as a viscous pale yellow liquid (70 g, 99% yield).[5]

Visualizations

Caption: Synthesis workflow for this compound.

Application in Pharmaceutical Synthesis

This compound is a crucial intermediate in the multi-step synthesis of Roflumilast.[7][8] Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] The benzaldehyde is oxidized to the corresponding benzoic acid, which is then coupled with 3,5-dichloropyridin-4-amine to form the final active pharmaceutical ingredient.[1] The purity and quality of this intermediate are therefore critical for the successful synthesis of Roflumilast.

Caption: Role as an intermediate in the synthesis of Roflumilast.

References

- 1. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. aksci.com [aksci.com]

- 4. echemi.com [echemi.com]

- 5. 4-(DIFLUOROMETHOXY)-3-(CYCLOPROPYLMETHOXY)-BENZALDEHYDE | 151103-09-2 [chemicalbook.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]

- 8. US20140275551A1 - Process for the preparation of roflumilast - Google Patents [patents.google.com]

Technical Guide: Solubility of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). A thorough understanding of its solubility in organic solvents is crucial for optimizing reaction conditions, developing purification strategies, and ensuring proper formulation. This technical guide provides a summary of the available solubility information and outlines a detailed experimental protocol for its determination.

Physicochemical Properties

-

Molecular Formula: C₁₂H₁₂F₂O₃[1]

-

Molecular Weight: 242.22 g/mol [1]

-

Appearance: Viscous pale yellow liquid[1]

-

CAS Number: 151103-09-2[1]

Solubility Data

| Solvent | Solubility | Temperature (°C) | Observations and Citations |

| Toluene | Soluble | Room Temperature | The compound is diluted with toluene during workup, indicating good solubility.[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | 70 | Used as a solvent in the synthesis of the compound.[1] |

| Deionized Water | Insoluble | 0-5 | The organic phase (toluene) is washed with deionized water, indicating immiscibility and likely low solubility.[1] |

Note: "Soluble" and "Insoluble" are qualitative terms. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in various organic solvents.

4.1 Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Drying oven or vacuum oven

-

Glassware (pipettes, beakers)

4.2 Experimental Workflow

4.3 Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Place a known volume of the desired organic solvent into a series of vials.

-

Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sampling:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Transfer a precisely weighed aliquot of the filtered saturated solution to a pre-weighed container.

-

Evaporate the solvent in a drying oven or under vacuum at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, re-weigh the container with the dried solute.

-

-

Calculation:

-

The solubility (S) can be calculated using the following formula:

S (g/L) = (mass of solute / volume of solvent) * 1000

-

Factors Influencing Solubility

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.

-

Solvent Polarity: The polarity of the solvent plays a significant role. "Like dissolves like" is a general rule; a non-polar or moderately polar compound like this compound is expected to have higher solubility in less polar organic solvents.

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

Conclusion

While quantitative solubility data for this compound is not widely published, its qualitative behavior in certain solvents can be inferred from synthetic procedures. For drug development and process chemistry applications, it is imperative to determine the solubility experimentally. The protocol provided in this guide offers a reliable method for obtaining accurate and reproducible solubility data.

References

The Genesis of a Key Intermediate: A Technical Guide to 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, a compound of significant interest in medicinal chemistry, serves as a crucial building block in the synthesis of the potent phosphodiesterase-4 (PDE4) inhibitor, Roflumilast. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and chemical properties of this important intermediate. Its development is intrinsically linked to the quest for novel anti-inflammatory agents for the treatment of chronic obstructive pulmonary disease (COPD).

Discovery and History

The discovery of this compound is not an isolated event but rather a key milestone in the development of Roflumilast. The journey began in the early 1990s as pharmaceutical companies, including Byk Gulden (now part of Takeda), intensified their search for selective PDE4 inhibitors.[1] The rationale was to target the inflammatory processes underlying COPD.[2]

Roflumilast was first identified from a series of benzamides in 1993 through a comprehensive screening program.[1] The initial patents for Roflumilast and related compounds, filed around the mid-1990s, described the synthesis of the final drug molecule. These early synthetic routes necessitated the preparation of key intermediates, including 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid and its precursor, the title benzaldehyde. Therefore, the discovery and initial synthesis of this compound can be dated to this period of intensive research and development focused on creating a new class of anti-inflammatory drugs.

The development of commercially viable and scalable synthetic routes for Roflumilast spurred further innovation in the synthesis of its intermediates. Over the years, various patents have disclosed improved methods for the preparation of this compound, focusing on increasing yield, purity, and process safety while reducing costs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂F₂O₃ | [3][4] |

| Molecular Weight | 242.22 g/mol | [3][5] |

| CAS Number | 151103-09-2 | |

| Appearance | White crystalline powder or viscous pale yellow liquid | [3][6] |

| Purity | ≥98% (HPLC) | [7] |

| Boiling Point | 331.3 °C at 760 mmHg | [6] |

| InChIKey | AHVVCELVGCPYGI-UHFFFAOYSA-N | [4] |

| SMILES | C1CC1COc2cc(ccc2OC(F)F)C=O | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound has been approached through several routes. Below are detailed protocols for two common methods.

Method 1: Williamson Ether Synthesis

This method involves the reaction of 4-(difluoromethoxy)-3-hydroxybenzaldehyde with bromomethylcyclopropane.

Experimental Protocol:

-

To a reactor, add 55 g of 4-(difluoromethoxy)-3-hydroxybenzaldehyde, 42.42 g of potassium carbonate (K₂CO₃, 1.05 eq.), 4.86 g of potassium iodide (KI, 0.1 eq.), and 220 mL of dimethyl sulfoxide (DMSO).[3]

-

Heat the mixture to 70 °C and stir for 1 hour.[3]

-

Slowly add a pre-prepared mixture of 42.65 g of bromomethylcyclopropane (1.08 eq.) in 110 mL of DMSO dropwise over 1 hour.[3]

-

Continue the reaction at 70 °C for 3 hours after the addition is complete.[3]

-

Cool the reaction mixture to room temperature.[3]

-

Dilute the mixture with 375 mL of toluene and filter to remove unreacted K₂CO₃.[3]

-

Cool the filtrate to 0-5 °C and add 375 mL of deionized water.[3]

-

Separate the organic and aqueous phases. Wash the organic phase twice with 55 mL of deionized water.[3]

-

Remove the solvent by distillation under reduced pressure to yield the product.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 70 g (99%) | [3] |

| Appearance | Viscous pale yellow liquid | [3] |

Method 2: Synthesis from 3-Halogeno-4-hydroxybenzaldehyde

This alternative route starts with a halogenated precursor.

Experimental Protocol:

-

Under a nitrogen atmosphere, in a 250 mL four-hole boiling flask, add 100 mL of DMSO.[7]

-

Control the temperature at 10-15 °C and add 10.08 g of 3-chloro-4-hydroxybenzaldehyde and 3.9 g of sodium hydride (NaH). Stir for 30 minutes.[7]

-

Add 5.13 g of cyclopropylmethanol and heat the mixture to 110 °C, stirring for 10 hours to produce 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde.[7]

-

In a separate 250 mL four-hole boiling flask, add 80 mL of DMSO, 9.65 g of the 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde intermediate, 22.95 g of sodium chlorodifluoroacetate, and 34.5 g of potassium carbonate.[7]

-

Heat the mixture to 120 °C and stir for 12 hours.[7]

-

Adjust the reaction system to pH 2 with 0.2N hydrochloric acid.[7]

-

Extract the product three times with 100 mL of ethyl acetate.[7]

-

Wash the combined organic layers with saturated brine and dry over anhydrous magnesium sulfate.[7]

-

Remove the solvent under reduced pressure to obtain the final product.[7]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 10.28 g (85%) | [7] |

| Purity (HPLC) | 93.6% | [7] |

| Appearance | Oily product | [7] |

Role in Roflumilast Synthesis and Signaling Pathway

This compound is a pivotal intermediate that is typically oxidized to the corresponding benzoic acid, which is then coupled with 3,5-dichloro-4-aminopyridine to form Roflumilast.

Roflumilast exerts its therapeutic effect by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This activation leads to the downregulation of inflammatory responses, a key mechanism in the treatment of COPD.

Conclusion

This compound represents a significant achievement in medicinal chemistry, enabling the large-scale production of the important anti-inflammatory drug, Roflumilast. Its history is a testament to the focused and persistent efforts of researchers in the field of drug discovery and development. The synthetic routes outlined in this guide provide a foundation for its preparation, while an understanding of its role in the PDE4 signaling pathway highlights its importance in modern therapeutics for inflammatory diseases. This technical guide serves as a comprehensive resource for professionals engaged in the ongoing research and development of novel pharmaceuticals.

References

- 1. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The discovery of roflumilast for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(DIFLUOROMETHOXY)-3-(CYCLOPROPYLMETHOXY)-BENZALDEHYDE | 151103-09-2 [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Roflumilast Utilizing 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, with a focus on the pivotal role of the intermediate, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde. Roflumilast is an important therapeutic agent for managing severe chronic obstructive pulmonary disease (COPD).[1][2][3]

Introduction to Roflumilast's Mechanism of Action

Roflumilast functions by selectively inhibiting the PDE4 enzyme, which is prevalent in inflammatory cells.[1][2][4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][4] Elevated cAMP activates Protein Kinase A (PKA), which in turn suppresses the transcription of genes associated with inflammation and downregulates the production of pro-inflammatory cytokines such as TNF-α, IL-8, and leukotriene B4.[1] This anti-inflammatory action is central to its therapeutic effect in COPD.[1][2]

Synthetic Pathway Overview

The synthesis of Roflumilast from this compound involves a two-step process: the oxidation of the benzaldehyde to a benzoic acid derivative, followed by amidation with 3,5-dichloro-4-aminopyridine. The benzaldehyde intermediate itself is typically synthesized from a substituted hydroxybenzaldehyde.

Caption: Synthetic overview for Roflumilast.

Experimental Protocols and Data

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the key benzaldehyde intermediate from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethylcyclopropane.[5]

Experimental Procedure:

-

To a reactor, add 55 g of 4-(difluoromethoxy)-3-hydroxybenzaldehyde, 42.42 g of potassium carbonate (K₂CO₃, 1.05 eq.), 4.86 g of potassium iodide (KI, 0.1 eq.), and 220 mL of dimethyl sulfoxide (DMSO).

-

Heat the mixture to 70 °C with stirring for 1 hour.

-

Slowly add a pre-prepared mixture of 42.65 g of bromomethylcyclopropane (1.08 eq.) in 110 mL of DMSO dropwise over 1 hour.

-

Upon reaction completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with 375 mL of toluene and filter to remove unreacted K₂CO₃.

-

Cool the filtrate to 0-5 °C and add 375 mL of deionized water.

-

Separate the organic and aqueous phases. Wash the organic phase twice with 55 mL of deionized water.

-

Remove the solvent by distillation under reduced pressure to obtain the product.

| Parameter | Value |

| Starting Material | 4-(difluoromethoxy)-3-hydroxybenzaldehyde |

| Reagents | Bromomethylcyclopropane, K₂CO₃, KI, DMSO |

| Temperature | 70 °C |

| Reaction Time | ~2 hours |

| Yield | 99% (70 g) |

| Product Form | Viscous pale yellow liquid |

Protocol 2: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

This protocol outlines the oxidation of the benzaldehyde intermediate to the corresponding benzoic acid.[6]

Experimental Procedure:

-

In a reaction vessel, prepare a solution of this compound and sulfamic acid in a suitable solvent.

-

Cool the reaction mass to 5-10 °C under stirring.

-

In a separate vessel, dissolve sodium chlorite (1.63 eq) in water (1.5 vol. with respect to the benzaldehyde).

-

Add the sodium chlorite solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Stir the reaction mixture for 1 hour at 5-10 °C.

-

After the reaction is complete, add water to form a white slurry.

-

Filter the solid, wash with water, and dry under vacuum at 45-50 °C.

| Parameter | Value |

| Starting Material | This compound |

| Oxidizing Agent | Sodium Chlorite |

| Other Reagents | Sulfamic acid |

| Temperature | 5-10 °C |

| Reaction Time | 1 hour |

Protocol 3: Synthesis of Roflumilast

This protocol describes the final amidation step to produce Roflumilast.[6][7]

Experimental Procedure:

-

Convert 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid to its acid chloride by reacting with a halogenating agent like thionyl chloride.[6][7] A common procedure involves heating the benzoic acid in toluene with N,N-Dimethylformamide and slowly adding thionyl chloride at 70-80°C.[7]

-

In a separate reaction vessel, add tetrahydrofuran and 4-amino-3,5-dichloropyridine (1.2 eq). Stir for 30 minutes.

-

Dissolve the prepared acid chloride in tetrahydrofuran and add it dropwise to the 4-amino-3,5-dichloropyridine mixture, maintaining the temperature below 30 °C.

-

Stir the reaction mixture for 1 hour at 20-25 °C.

-

Add ethyl acetate followed by water for workup.

-

The resulting Roflumilast can be purified by recrystallization from a mixture of isopropanol and water.[8]

| Parameter | Value |

| Starting Materials | 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, 3,5-Dichloro-4-aminopyridine |

| Coupling Agents | Thionyl Chloride (for acid chloride formation), Base (e.g., Sodium Hydride) |

| Solvent | Tetrahydrofuran |

| Temperature | < 30 °C for coupling |

| Reaction Time | 1 hour for coupling |

| Purity (post-recrystallization) | ≥99.8% |

Detailed Workflow for Roflumilast Synthesis

The following diagram illustrates the step-by-step workflow for the synthesis of Roflumilast, highlighting the key transformations and reagents.

Caption: Roflumilast synthesis workflow.

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. What is Roflumilast used for? [synapse.patsnap.com]

- 3. [Pharmacological profile of roflumilast] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 4-(DIFLUOROMETHOXY)-3-(CYCLOPROPYLMETHOXY)-BENZALDEHYDE | 151103-09-2 [chemicalbook.com]

- 6. US20140275551A1 - Process for the preparation of roflumilast - Google Patents [patents.google.com]

- 7. jocpr.com [jocpr.com]

- 8. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]

Application Notes and Protocols: 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is a key pharmaceutical intermediate, most notably utilized in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. Roflumilast is approved for the treatment of chronic obstructive pulmonary disease (COPD) and plaque psoriasis.[1][2] The unique structural features of this benzaldehyde derivative, specifically the cyclopropylmethoxy and difluoromethoxy groups, are crucial for the efficacy and pharmacokinetic profile of the final active pharmaceutical ingredient (API).[2] This document provides detailed application notes, experimental protocols for its synthesis and subsequent use, and relevant pathway diagrams.

Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 151103-09-2 |

| Molecular Formula | C12H12F2O3 |

| Molecular Weight | 242.22 g/mol |

| Appearance | Viscous pale yellow liquid |

| Purity (Typical) | ≥99% (HPLC) |

Application in the Synthesis of Roflumilast

The primary application of this compound is as a precursor to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, which is then coupled with 3,5-dichloro-4-pyridinamine to form Roflumilast.[1]

Synthetic Scheme

The overall synthetic route from the benzaldehyde intermediate to Roflumilast involves an oxidation step followed by an amidation reaction.

Caption: Synthetic workflow for Roflumilast.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 4-(difluoromethoxy)-3-hydroxybenzaldehyde and bromomethylcyclopropane.[3]

Materials:

-

4-(difluoromethoxy)-3-hydroxybenzaldehyde

-

Potassium carbonate (K2CO3)

-

Potassium iodide (KI)

-

Bromomethylcyclopropane

-

Dimethyl sulfoxide (DMSO)

-

Toluene

-

Deionized water

Procedure:

-

To a reactor, add 55 g of 4-(difluoromethoxy)-3-hydroxybenzaldehyde, 42.42 g of K2CO3 (1.05 eq.), 4.86 g of KI (0.1 eq.), and 220 mL of DMSO.[3]

-

Heat the mixture to 70°C with stirring for 1 hour.[3]

-

Slowly add a pre-prepared mixture of 42.65 g of bromomethylcyclopropane (1.08 eq.) and 110 mL of DMSO dropwise over 1 hour.[3]

-

Maintain the reaction at 70°C for an additional 3 hours after the addition is complete.[3]

-

Cool the reaction mixture to room temperature.[3]

-

Dilute the mixture with 375 mL of toluene and filter to remove solids.[3]

-

Cool the filtrate to 0-5°C and add 375 mL of deionized water.[3]

-

Separate the organic and aqueous phases. Wash the organic phase twice with 55 mL of deionized water.[3]

-

Remove the solvent by distillation under reduced pressure to yield the product.[3]

Quantitative Data:

| Parameter | Value |

| Yield | 99% |

| Product Form | Viscous pale yellow liquid |

[Source:[3]]

Protocol 2: Oxidation to 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

This protocol outlines the oxidation of the aldehyde to the corresponding carboxylic acid, a key step in the synthesis of Roflumilast.[6]

Materials:

-

This compound

-

Sulfamic acid

-

Sodium chlorite

-

Water

Procedure:

-

Prepare a solution of this compound and sulfamic acid in a suitable solvent.

-

Cool the reaction mass to 5-10°C under stirring.[6]

-

In a separate vessel, dissolve sodium chlorite (1.63 eq) in water (1.5 vol. with respect to the benzaldehyde).[6]

-

Add the sodium chlorite solution dropwise to the reaction mixture, maintaining the temperature below 10°C.[6]

-

Stir the reaction mixture for 1 hour at 5-10°C.[6]

-

After the reaction is complete, add water to precipitate the product as a white slurry.[6]

-

Filter the solid, wash with water, and dry under vacuum at 45-50°C to obtain 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.[6]

Protocol 3: Synthesis of Roflumilast

This protocol describes the final coupling step to produce Roflumilast.[6]

Materials:

-

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

-

Thionyl chloride

-

Tetrahydrofuran (THF)

-

4-amino-3,5-dichloropyridine

-

Sodium hydride

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

Convert 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid to its acid chloride by reacting with thionyl chloride.[6]

-